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Compound of Interest

Compound Name: 5-Bromo-2-fluoropyridin-3-ol

Cat. No.: B1286782 Get Quote

An In-depth Technical Guide to 5-Bromo-2-fluoropyridin-3-ol (CAS 1012084-53-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Bromo-2-fluoropyridin-3-ol is a halogenated pyridine derivative of significant interest in

medicinal chemistry and drug discovery. Its trifunctionalized core, featuring bromine, fluorine,

and hydroxyl moieties, presents a versatile scaffold for the synthesis of complex molecular

architectures. This technical guide provides a comprehensive overview of its physicochemical

properties, a proposed synthetic route based on established chemical principles for analogous

structures, and a discussion of its potential applications in the development of novel therapeutic

agents. While specific experimental data for this compound is not extensively published, this

guide consolidates available information and provides a predictive framework for its synthesis

and characterization.

Chemical and Physical Properties
The fundamental properties of 5-Bromo-2-fluoropyridin-3-ol are summarized below. This data

is compiled from publicly accessible chemical databases.
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Property Value Reference

CAS Number 1012084-53-5 [1]

Molecular Formula C₅H₃BrFNO [1]

Molecular Weight 191.99 g/mol [1]

IUPAC Name 5-bromo-2-fluoropyridin-3-ol [1]

Canonical SMILES C1=C(C=NC(=C1O)F)Br [1]

InChI Key
SLLINPJLHURFNX-

UHFFFAOYSA-N
[1]

Appearance
Predicted: Off-white to pale

yellow solid

Boiling Point Predicted: 326.2±37.0 °C

Density Predicted: 1.891±0.06 g/cm³

pKa Predicted: 6.5±0.2

XLogP3 1.6 [1]

Proposed Synthesis and Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-fluoropyridin-
3-ol is not available in peer-reviewed literature, a plausible synthetic route can be devised

based on established methods for the preparation of similar halogenated pyridines, such as

those described in patent literature for related compounds. The proposed pathway involves a

two-step process starting from 5-amino-2-fluoropyridin-3-ol.

Proposed Synthetic Workflow
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5-Amino-2-fluoropyridin-3-ol
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Caption: Proposed two-step synthesis of 5-Bromo-2-fluoropyridin-3-ol.

Detailed Hypothetical Experimental Protocol
Step 1 & 2: Diazotization and Sandmeyer Reaction

Preparation of the Diazonium Salt: To a stirred solution of 5-amino-2-fluoropyridin-3-ol (1.0

eq) in 48% hydrobromic acid (HBr) and water at 0-5 °C, a solution of sodium nitrite (NaNO₂,

1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction

mixture is stirred for an additional 30 minutes at this temperature to ensure complete

formation of the diazonium salt.

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr, 1.2 eq) in

48% HBr is prepared and cooled to 0-5 °C. The freshly prepared diazonium salt solution is

then added slowly to the CuBr solution.

Work-up and Purification: The reaction mixture is allowed to warm to room temperature and

then heated to 60 °C for 1 hour to ensure complete conversion. After cooling, the mixture is
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neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure. The crude product is then purified by

column chromatography on silica gel to afford 5-Bromo-2-fluoropyridin-3-ol.

Characterization and Data Presentation
Although specific, published spectral data for 5-Bromo-2-fluoropyridin-3-ol is not available,

the following tables present the predicted spectroscopic characteristics based on its structure.

Commercial suppliers indicate that analytical data such as NMR, HPLC, and LC-MS are

available upon request.[2][3]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.0 br s 1H -OH

~8.0 d 1H Pyridine-H6

~7.5 d 1H Pyridine-H4

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment

~160 (d) C-F (C2)

~145 (d) C-OH (C3)

~140 (d) C-H (C6)

~125 (d) C-H (C4)

~110 C-Br (C5)

Predicted Mass Spectrometry Data
Ionization Mode Predicted m/z Assignment

ESI+ 191.9, 193.9 [M+H]⁺ (Isotopic pattern)
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Applications in Drug Discovery and Medicinal
Chemistry
Halogenated pyridines are a cornerstone in the synthesis of active pharmaceutical ingredients

(APIs). The unique substitution pattern of 5-Bromo-2-fluoropyridin-3-ol makes it a valuable

building block for several reasons:

Orthogonal Reactivity: The fluorine and bromine atoms offer differential reactivity. The C-F

bond is susceptible to nucleophilic aromatic substitution, while the C-Br bond is amenable to

various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-

Hartwig).[4] This allows for sequential and site-selective functionalization of the pyridine ring.

Modulation of Physicochemical Properties: The fluorine atom can improve metabolic stability,

enhance binding affinity to biological targets, and modulate the pKa of the molecule.[4]

Scaffold for Bioactive Molecules: The pyridinol core is a common motif in many biologically

active compounds. The strategic placement of halogens can be leveraged to synthesize

libraries of compounds for screening against various therapeutic targets, including kinases,

proteases, and G-protein coupled receptors. Structurally related compounds have been

utilized as intermediates in the synthesis of inhibitors for neuropeptide Y receptor Y5 and

SARS-CoV-2 major protease.[5][6]

Logical Relationship of Functional Groups to Synthetic
Applications
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1286782#5-bromo-2-fluoropyridin-3-ol-cas-number-
1012084-53-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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